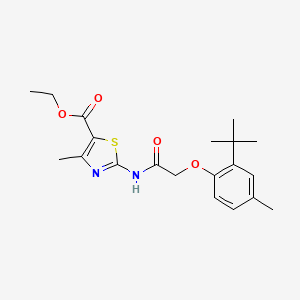

Ethyl 2-(2-(2-(tert-butyl)-4-methylphenoxy)acetamido)-4-methylthiazole-5-carboxylate

Description

Ethyl 2-(2-(2-(tert-butyl)-4-methylphenoxy)acetamido)-4-methylthiazole-5-carboxylate is a thiazole-based derivative characterized by a central thiazole ring substituted with a methyl group at position 4 and an ethyl carboxylate at position 3. The acetamido side chain at position 2 is further functionalized with a 2-(tert-butyl)-4-methylphenoxy group. Its synthesis likely involves coupling reactions between thiazole precursors and functionalized acetamido intermediates, as inferred from analogous procedures in the evidence .

Properties

IUPAC Name |

ethyl 2-[[2-(2-tert-butyl-4-methylphenoxy)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O4S/c1-7-25-18(24)17-13(3)21-19(27-17)22-16(23)11-26-15-9-8-12(2)10-14(15)20(4,5)6/h8-10H,7,11H2,1-6H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLLMNRQAOZJFLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)COC2=C(C=C(C=C2)C)C(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-(2-(2-(tert-butyl)-4-methylphenoxy)acetamido)-4-methylthiazole-5-carboxylate is a complex organic compound known for its potential biological activities. With the molecular formula C22H27N O4 and a molecular weight of 369.465 g/mol, this compound exhibits a diverse range of pharmacological properties, making it a subject of interest in medicinal chemistry and biological research.

Synthesis

The synthesis of this compound typically involves the esterification of 2-{[(2-tert-butyl-4-methylphenoxy)acetyl]amino}benzoic acid with ethanol, using a strong acid catalyst such as sulfuric acid under reflux conditions. This method ensures complete conversion to the ester form, which is crucial for its biological activity.

Chemical Reactions

This compound can undergo various chemical reactions, including:

- Oxidation : Can yield carboxylic acids or ketones.

- Reduction : Converts the ester group to an alcohol.

- Substitution : Nucleophilic substitution can occur at the ester or amide functional groups.

These reactions can be utilized for further synthetic applications, enhancing the compound's versatility in research and development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate the activity of enzymes or receptors, influencing various physiological processes such as inflammation and oxidative stress. The exact molecular targets and pathways are still under investigation but show promise in therapeutic applications .

Pharmacological Effects

Research indicates that thiazole derivatives, including this compound, exhibit significant antitumor activity. For instance, studies have shown that thiazole compounds can induce cytotoxic effects in various cancer cell lines, with some derivatives demonstrating IC50 values lower than established chemotherapeutics like doxorubicin . The presence of specific substituents on the thiazole ring enhances this activity, indicating structure-activity relationships (SAR) that are critical for drug design.

Case Studies

- Antitumor Activity : In vitro studies demonstrated that thiazole derivatives with similar structural motifs exhibited potent cytotoxicity against human glioblastoma and melanoma cell lines. The modifications on the phenyl ring were found to be crucial for enhancing cytotoxic effects .

- Mechanistic Studies : Molecular dynamics simulations have been employed to elucidate the binding interactions between these compounds and target proteins, revealing that hydrophobic contacts play a significant role in their efficacy against cancer cells .

Comparison with Similar Compounds

A comparative analysis of this compound with other thiazole derivatives highlights variations in biological activity based on structural differences:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 4-{[(2-tert-butyl-4-methylphenoxy)acetyl]amino}benzoate | Similar acetamido group | Moderate antitumor activity |

| Methyl 2-{[(2-tert-butyl-4-methylphenoxy)acetyl]amino}benzoate | Methyl substitution | Lower cytotoxicity compared to ethyl derivative |

| Butyl 3-{[(2-tert-butyl-4-methylphenoxy)acetyl]amino}benzoate | Butyl group | Enhanced solubility but reduced potency |

The presence of specific functional groups significantly influences the pharmacological profile of these compounds, emphasizing the importance of SAR studies in drug development .

Comparison with Similar Compounds

Structural Comparison

The following table highlights structural variations among analogous thiazole-5-carboxylate derivatives:

Key Observations :

- Electron-Withdrawing vs. In contrast, derivatives with electron-withdrawing groups (e.g., cyano in , trifluoromethyl in ) may exhibit stronger binding to enzymes like xanthine oxidase due to increased polarity.

- Aromatic vs. Heterocyclic Moieties : Compounds with indazole () or furan () substituents introduce distinct electronic and steric profiles, influencing solubility and target selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.